molecular formula C8H16O4 B12379955 Metaldehyde-d16

Metaldehyde-d16

Cat. No.: B12379955
M. Wt: 192.31 g/mol
InChI Key: GKKDCARASOJPNG-WINJLYTNSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Metaldehyde-d16 can be synthesized through the deuteration of metaldehyde. The process involves the replacement of hydrogen atoms in metaldehyde with deuterium atoms. This can be achieved using deuterated reagents under specific reaction conditions. Industrial production methods for this compound typically involve the use of deuterated solvents and catalysts to ensure the complete incorporation of deuterium into the molecule .

Chemical Reactions Analysis

Metaldehyde-d16 undergoes various chemical reactions similar to its non-deuterated counterpart. These reactions include:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions are deuterated analogs of the corresponding non-deuterated compounds .

Scientific Research Applications

Metaldehyde-d16 has a wide range of applications in scientific research:

    Chemistry: It is used as a tracer in studies involving reaction mechanisms and kinetics.

    Biology: In biological studies, this compound is used to investigate metabolic pathways and enzyme activities.

    Medicine: this compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

    Industry: In environmental science, this compound is used to study the fate and transport of pesticides in the environment.

Mechanism of Action

The mechanism of action of metaldehyde-d16 is similar to that of metaldehyde. Once ingested by mollusks, this compound is rapidly hydrolyzed to acetaldehyde-d4. This causes the mollusk to produce excess mucus, leading to dehydration and ultimately death . The molecular targets involved in this process include enzymes responsible for mucus production and metabolic pathways related to acetaldehyde metabolism .

Properties

Molecular Formula

C8H16O4

Molecular Weight

192.31 g/mol

IUPAC Name

2,4,6,8-tetradeuterio-2,4,6,8-tetrakis(trideuteriomethyl)-1,3,5,7-tetraoxocane

InChI

InChI=1S/C8H16O4/c1-5-9-6(2)11-8(4)12-7(3)10-5/h5-8H,1-4H3/i1D3,2D3,3D3,4D3,5D,6D,7D,8D

InChI Key

GKKDCARASOJPNG-WINJLYTNSA-N

Isomeric SMILES

[2H]C1(OC(OC(OC(O1)([2H])C([2H])([2H])[2H])([2H])C([2H])([2H])[2H])([2H])C([2H])([2H])[2H])C([2H])([2H])[2H]

Canonical SMILES

CC1OC(OC(OC(O1)C)C)C

Origin of Product

United States

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